2,5-dihydro-1H-pyrrol-3-ylboronic acid 2,5-dihydro-1H-pyrrol-3-ylboronic acid
Brand Name: Vulcanchem
CAS No.: 1276113-92-8
VCID: VC18748176
InChI: InChI=1S/C4H8BNO2/c7-5(8)4-1-2-6-3-4/h1,6-8H,2-3H2
SMILES:
Molecular Formula: C4H8BNO2
Molecular Weight: 112.93 g/mol

2,5-dihydro-1H-pyrrol-3-ylboronic acid

CAS No.: 1276113-92-8

Cat. No.: VC18748176

Molecular Formula: C4H8BNO2

Molecular Weight: 112.93 g/mol

* For research use only. Not for human or veterinary use.

2,5-dihydro-1H-pyrrol-3-ylboronic acid - 1276113-92-8

Specification

CAS No. 1276113-92-8
Molecular Formula C4H8BNO2
Molecular Weight 112.93 g/mol
IUPAC Name 2,5-dihydro-1H-pyrrol-3-ylboronic acid
Standard InChI InChI=1S/C4H8BNO2/c7-5(8)4-1-2-6-3-4/h1,6-8H,2-3H2
Standard InChI Key VHOVLXMLZLNXEO-UHFFFAOYSA-N
Canonical SMILES B(C1=CCNC1)(O)O

Introduction

Chemical Identity and Structural Features

The core structure of 2,5-dihydro-1H-pyrrol-3-ylboronic acid consists of a five-membered nitrogen-containing ring with one double bond (2,5-dihydropyrrole) and a boronic acid (-B(OH)₂) group at the 3-position. The molecular formula is C₄H₇BNO₂, though this varies in protected forms such as its trifluoroborate (C₄H₆BF₃NO₂) or boropinacolate (C₁₀H₁₇BNO₂) derivatives . The partially saturated pyrrole ring confers reduced aromaticity compared to fully conjugated pyrroles, altering its electronic profile and reactivity .

Key spectral data from NIST confirms the parent 2,5-dihydro-1H-pyrrole structure (CAS 109-96-6) with a molecular weight of 69.11 g/mol, while the boronic acid derivative’s exact mass is 139.05 g/mol . X-ray crystallography of related compounds reveals a planar boron center, enabling predictable reactivity in cross-coupling reactions .

Synthesis and Scalability

Triflation-Borylation Strategy

The most efficient synthesis, developed by Liashuk et al., involves a two-step process starting from N-Boc-3-oxopyrrolidine :

  • Triflation: Treatment with triflic anhydride (Tf₂O) and t-BuOK in THF at -78°C yields the triflate intermediate.

  • Borylation: A palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ at 80°C produces the boropinacolate ester, which is hydrolyzed to the boronic acid.

This one-pot method achieves yields of 85–90% on multigram scales (up to 60 g), outperforming traditional stepwise approaches . The choice of base is critical: t-BuOK minimizes side reactions compared to weaker bases like K₂CO₃ .

Protective Group Strategies

The boronic acid is often stabilized as:

  • Trifluoroborate salt: Ideal for long-term storage and commercial distribution due to enhanced stability .

  • Boropinacolate ester: Preferred for immediate use in coupling reactions, as it avoids hydrolysis steps .

Industrial-scale production (e.g., Sigma-Aldrich’s N-Boc-2,5-dihydro-1H-pyrrole) relies on these protected forms to mitigate the boronic acid’s susceptibility to protodeboronation .

Applications in Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling

The compound serves as a linchpin in constructing biaryl and heterobiaryl scaffolds. For example:

  • Coupling with aryl halides forms 3-aryl-2,5-dihydropyrroles, privileged structures in kinase inhibitors .

  • A 2024 study demonstrated its use in synthesizing 3-pyridyl derivatives (e.g., 3-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride), a scaffold explored in neuropharmacology .

Reversible Covalent Binding

The boronic acid moiety forms transient bonds with serine proteases and hydroxyl-containing enzymes, enabling applications in:

  • Proteasome inhibitors: Analogous to bortezomib, but with improved selectivity .

  • HIV integrase inhibitors: 3-Hydroxy-pyrrolone derivatives show submicromolar activity by chelating catalytic Mg²⁺ ions .

Comparative Analysis with Related Boronic Acids

A 2024 structural study contrasted 2,5-dihydro-1H-pyrrol-3-ylboronic acid with analogous compounds:

CompoundKey FeatureReactivity Profile
4-BoronoanilineAniline backboneHigh stability, low coupling yield
2-PyrrolidinoneFully saturated ringLimited conjugation, poor cross-coupling
2,5-Dihydro-1H-pyrrol-3-ylboronic acidPartial unsaturationBalanced reactivity for medicinal & material uses

The dihydropyrrole’s partial unsaturation enables π-π stacking in drug-receptor interactions while maintaining sufficient stability for synthetic manipulations .

Industrial and Research Trends

Recent patents (2024–2025) emphasize its role in:

  • Anticancer agents: Hybrid molecules combining dihydropyrrole boronic acids with HDAC inhibitors.

  • OLED materials: Electron-transport layers utilizing boron-nitrogen coordination .

Challenges remain in optimizing enantioselective syntheses, as the planar boron center complicates chiral resolution .

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